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Compound of Interest

Compound Name: 4-Chloro-7-nitroquinazoline

Cat. No.: B027136

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Chemical Properties, Structure,
and Applications

Introduction

4-Chloro-7-nitroquinazoline is a substituted quinazoline derivative that serves as a crucial
intermediate in the synthesis of a variety of biologically active compounds. The quinazoline
scaffold is a prominent feature in numerous molecules with a wide spectrum of
pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
[1] The specific substitution pattern of a chloro group at the 4-position and a nitro group at the
7-position makes this compound a versatile building block, particularly in the development of
targeted cancer therapies. This guide provides a comprehensive overview of its chemical
properties, structure, synthesis, reactivity, and applications for researchers and professionals in
drug development.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for 4-Chloro-7-nitroquinazoline are
summarized below. These properties are essential for its handling, characterization, and use in
synthetic chemistry.

Physicochemical Properties
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Property Value Reference
Molecular Formula CsHaCIN3O2 [2]
Molecular Weight 209.59 g/mol [3]
Melting Point 148-149 °C [4]
Boiling Point 380.0 £ 22.0 °C at 760 mmHg [4]
Appearance Yellow solid [5]
Storage Inert atmosphere, 2-8°C [3]

Structural Identifiers

Identifier Value Reference
IUPAC Name 4-chloro-7-nitroquinazoline [2]
CAS Number 19815-17-9 [6]

C1=CC2=C(C=C1--INVALID-
SMILES [2]
LINK--[O-])N=CN=C2ClI

INChI=1S/C8H4CIN302/c9-8-

InChl 6-2-1-5(12(13)14)3-7(6)10-4- [2]
11-8/h1-4H
CCCGYXZEVXWXAU-

InChIKey (2]

UHFFFAOYSA-N

Synthesis and Reactivity
Synthesis Protocol

4-Chloro-7-nitroquinazoline is typically synthesized from 7-nitroquinazolin-4(3H)-one through
a chlorination reaction. The following protocol details a general and effective method.[6]

Starting Material: 7-nitroquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCIz2), N,N-
Dimethylformamide (DMF), Dichloromethane (CH2Clz), Anhydrous benzene, Sodium carbonate
(Naz2COs3) solution, Anhydrous sodium sulfate (Na2S0a).
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Experimental Procedure:

e Chlorination: Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride.
Add a catalytic amount of DMF (approximately 3 drops).[6]

¢ Reflux: Heat the reaction mixture to reflux at 110 °C for about 3 hours, or until the solution
becomes clear.[6]

» Removal of Excess Reagent: Upon completion, remove the excess thionyl chloride by
distillation under reduced pressure.[6] To ensure complete removal, add anhydrous benzene
to the residue and distill again under reduced pressure.[6]

o Work-up: Dissolve the crude product in dichloromethane (CH2zClz2).[6]

o Neutralization: Carefully adjust the pH of the solution to 7-8 using a sodium carbonate
(Na2COs3) solution.[6]

o Extraction: Extract the reaction mixture with dichloromethane. Dry the combined organic
phase with anhydrous sodium sulfate (NazS0Oa).[6]

« |solation: Remove the solvent by concentration under reduced pressure to yield the final
product, 4-chloro-7-nitroquinazoline.[6]

" " " Suspend in SOCl2 Reflux at 110°C Remove excess SOCl2 Distill under Dissolve in CH2Cl2 Extract with CH2Cl2 Concentrate. . . "
{danitoquinazolin (3H)zone! Add DMF (approx. 3h) reduced pressure Neutralize (Na2COs) Dry (Na2SOa) d:Chiorosnitioquinazoline

Reagents

DMF (cat.)

SOClz2
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General synthesis workflow for 4-Chloro-7-nitroquinazoline.
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Reactivity

The reactivity of 4-chloro-7-nitroquinazoline is dominated by nucleophilic aromatic
substitution (SNAr) at the 4-position. The chlorine atom is an effective leaving group, and the
quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro
group.

The position of the nitro group is critical. In 4-chloro-7-nitroquinazoline, the nitro group is in
the benzo-ring, while the chlorine is in the pyridine ring.[7] This positioning allows the nitro
group to exert a strong electron-withdrawing effect, which stabilizes the negatively charged
Meisenheimer complex formed during the SNAr reaction. This stabilization lowers the activation
energy and facilitates the substitution of the chlorine atom by a wide range of nucleophiles
(e.g., amines, alcohols). This reactivity is fundamental to its utility as a precursor for more
complex molecules.[7]
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Logical diagram of SyAr reactivity.
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Spectroscopic Data

Full spectral characterization is crucial for confirming the identity and purity of 4-Chloro-7-
nitroquinazoline. While a complete dataset for this specific molecule is not readily available in
all public literature, data for closely related analogs like 4,7-dichloro-6-nitroquinazoline provides
a valuable reference for expected spectral features.[8][9]

Spectroscopy Expected Features

Aromatic protons would appear as singlets and
doublets in the downfield region (typically & 8.0-
9.5 ppm), characteristic of the electron-deficient

1H NMR quinazoline ring system. For the related 4,7-
dichloro-6-nitroquinazoline, signals are
observed at 6 9.18 (s, 1H), 8.76 (s, 1H), and
8.30 (s, 1H) in CDCls.[8]

Carbon signals for the quinazoline core are
expected in the aromatic region (6 120-165

13C NMR ppm). For 4,7-dichloro-6-nitroquinazoline, key
signals appear at 6 163.6 (C-4), 156.9 (C-2),
and 151.6 (C-8a).[8]

Characteristic peaks would include C=N
stretching (around 1610-1726 cm~1), C=C

IR (KBr, cm-1) aromatic stretching (around 1546 cm~1), and
strong asymmetric and symmetric stretches for
the NO:2 group (around 1527 and 1323 cm~!

respectively).[8]

The mass spectrum would show a prominent
molecular ion peak [M+H]*. For 4-chloro-7-
Mass Spec (ESI*) nitroquinazoline, this would be expected at m/z
= 210.0, showing the characteristic isotopic
pattern for a molecule containing one chlorine

atom.

Applications in Drug Development
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4-Chloro-7-nitroquinazoline and its fluorinated analog, 4-chloro-7-fluoro-6-nitroquinazoline,
are vital intermediates in the synthesis of numerous pharmaceutical agents.[5][10] Their
primary application is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted
cancer therapeutics.[8][11]

Key Applications:

e Precursor to Tyrosine Kinase Inhibitors: Quinazoline derivatives are the core scaffold for
several FDA-approved TKis like Gefitinib, Erlotinib, and Afatinib.[1][8] These drugs function
by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in
various cancers.[12]

» Afatinib Synthesis: The closely related intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, is a
key building block in the synthesis of Afatinib, a second-generation TKI used to treat non-
small cell lung cancer (NSCLC).[9][10] The chloro-substituent at the 4-position is readily
displaced by an aniline derivative in a crucial step of the total synthesis.

» Scaffold for Novel Drug Discovery: The reactivity of the 4-chloro position allows for the
introduction of diverse side chains, making it an ideal scaffold for creating libraries of novel
compounds. Researchers can systematically modify the structure to optimize potency,
selectivity, and pharmacokinetic properties for various therapeutic targets.[13][14]

Conclusion

4-Chloro-7-nitroquinazoline is a high-value chemical intermediate with a well-defined
structure and predictable reactivity. Its importance is firmly established in the field of medicinal
chemistry, particularly as a foundational element for the synthesis of advanced anticancer
agents. The straightforward synthesis and the activated nature of the 4-position for nucleophilic
substitution ensure its continued relevance in both academic research and industrial drug
development. A thorough understanding of its properties and reaction protocols is essential for
scientists aiming to leverage this versatile scaffold in the creation of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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